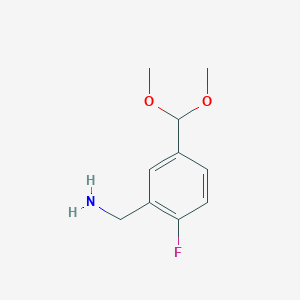

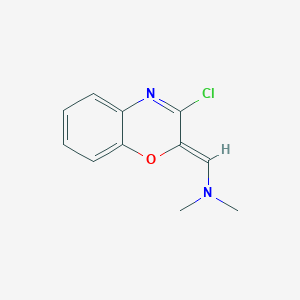

5-(Dimethoxymethyl)-2-fluorobenzylamine

Übersicht

Beschreibung

The compound 5-(Dimethoxymethyl)-2-fluorobenzylamine is not directly mentioned in the provided papers. However, related compounds and their properties, synthesis, and applications can offer insights into the analysis of similar compounds. For instance, the synthesis of related benzylamine derivatives and their biological activities are discussed in several papers .

Synthesis Analysis

The synthesis of benzylamine derivatives often involves catalytic hydrogenation and other reactions such as aldol condensation . For example, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione was prepared by catalytic hydrogenation of the corresponding benzylidene compound . Similarly, the synthesis of 5-fluorocytallene involved alkylation, debenzylation, and isomerization steps . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is influenced by substituents on the benzene ring, which can affect the molecule's flexibility and hydrogen bonding . For instance, fluorine substitution in 2-fluorobenzylamine creates an intramolecular hydrogen bond, stabilizing a particular conformer . This information could be relevant when considering the molecular structure of this compound.

Chemical Reactions Analysis

Benzylamine derivatives can participate in various chemical reactions. For example, 3,4-dimethoxybenzylamine reacts with 5-hydroxyindoles to form fluorescent derivatives . The presence of a fluorine atom can also influence the reactivity and stability of the molecule, as seen in the rotational spectrum of 2-fluorobenzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives, such as their fluorescence , thermal behavior , and reactivity , are crucial for their applications. For instance, lanthanide complexes with 2-fluorobenzoic acid exhibit characteristic fluorescence and thermal stability . The solvolytic reactivity of dimethoxybenzyl compounds has been studied, providing insights into their chemical behavior .

Relevant Case Studies

Several papers discuss the biological activities of benzylamine derivatives, such as their use as dopamine blocking agents , antidepressants , and in the determination of serotonin in plasma . The anti-HIV activity of 5-fluorocytallene also highlights the potential therapeutic applications of fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

1. Use in Liquid Chromatography and Mass Spectrometry

5-(Dimethoxymethyl)-2-fluorobenzylamine derivatives, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), have been utilized in derivatization, separation, and identification of amino acids. This application, demonstrated using high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS), shows the compound's utility in enhancing ion current signals for amino acids and dipeptides in ESI positive mode (Liu, Minkler, Lin, & Sayre, 2004). Additionally, the synthesis of these compounds and their reactions with amino acids and peptides highlight their importance in facilitating isotope-edited LC-ESI-MS as a tool for structural definition in protein-based lysine posttranslational modifications (Liu & Sayre, 2004).

2. Development of Fluorescence Derivatization Reagents

Compounds like 3,4-Dimethoxybenzylamine have been explored as sensitive pre-column fluorescence derivatization reagents for determining serotonin in human plasma. This application underscores the compound's potential in clinical and research settings for measuring biologically significant molecules, such as neurotransmitters (Ishida, Takada, & Yamaguchi, 1997).

3. Investigating Molecular Dynamics and Structural Properties

The study of structural and dynamical properties of molecules like 2-fluorobenzylamine, closely related to this compound, has been achieved using rotational spectroscopy. This research is crucial in understanding molecular flexibility, tunneling pathways, and the impact of ring fluorination, providing valuable insights for chemical and pharmaceutical research (Calabrese, Maris, Evangelisti, Caminati, & Melandri, 2013).

4. Synthesis of Fluorinated Antitumor Molecules

Research into the synthesis and antitumor activity of amino acid ester derivatives containing fluorinated compounds, including those with structures related to this compound, has been conducted. Such studies are vital in the ongoing effort to develop more effective and less toxic cancer treatments (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

5. Investigation of Cytochrome P450-mediated Bioactivation

The study of the bioactivation of fluorinated molecules by cytochrome P450 enzymes, including those related to this compound, has revealed insights into the metabolic pathways that contribute to the therapeutic and toxic effects of various drugs. This research is crucial in drug development and safety evaluation (Wang & Guengerich, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-(dimethoxymethyl)-2-fluorophenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYSXIZJWZVVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)F)CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)

![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)

![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)